molecular formula C18H15N3O3 B12174963 N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B12174963
M. Wt: 321.3 g/mol
InChI Key: ITITWRKXSCKZNE-UHFFFAOYSA-N
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Description

N-{[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic organic compound featuring a quinoline core substituted at position 2 with a pyridin-4-yl group and at position 4 with a beta-alanine moiety linked via a carbonyl bridge. The pyridinyl substituent may contribute to π-π stacking interactions, influencing binding affinity in biological targets. This compound’s structural complexity necessitates rigorous characterization, typically involving nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and crystallography .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C18H15N3O3/c22-17(23)7-10-20-18(24)14-11-16(12-5-8-19-9-6-12)21-15-4-2-1-3-13(14)15/h1-6,8-9,11H,7,10H2,(H,20,24)(H,22,23)

InChI Key

ITITWRKXSCKZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common method includes the reaction of 2-(pyridin-4-yl)quinoline with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted pyridine or quinoline derivatives.

Scientific Research Applications

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine with analogs sharing quinoline or beta-alanine motifs, as detailed in the provided evidence.

Quinoline-4-Carbonyl Derivatives ()

Compounds B28, B29, and C1–C7 from are quinoline-4-carboxylic acid derivatives modified at position 2 with aromatic or heteroaromatic groups. Key differences include:

Compound Substituent at Quinoline-2 Position 4 Modification Physical State
Target Compound Pyridin-4-yl Beta-alanine (amide-linked) Not reported
B28 Biphenyl Carboxylic acid Yellow solid
B29 4-Aminophenyl Carboxylic acid Yellow solid
C1–C7 Varied substituted phenyl* Piperazinyl benzoate ester White/yellow solids

*C1–C7 substituents: 4-bromo (C2), 4-chloro (C3), 4-fluoro (C4), 4-methylthio (C5), 4-methoxy (C6), 4-trifluoromethyl (C7).

  • Structural Implications: The beta-alanine in the target compound replaces the carboxylic acid (B28/B29) or piperazinyl benzoate ester (C1–C7), likely altering solubility and bioavailability. Beta-alanine’s terminal carboxyl group may enhance hydrophilicity compared to the esters in C1–C7 . The pyridin-4-yl group at position 2 resembles the biphenyl (B28) and aminophenyl (B29) substituents but differs in electronic properties. Pyridine’s nitrogen atom could facilitate coordination with metal ions or polar interactions in biological systems.

Beta-Alanine-Containing Analogs (–8)

Beta-alanine is a recurring motif in several compounds, though their core structures differ:

Compound Core Structure Key Modifications Purity/Storage
Target Compound Quinoline Pyridin-4-yl, beta-alanine Not reported
Compound Benzimidazole Pyridinyl, hexyloxycarbonylcarbamoyl >95% purity, +4°C storage
H6G () Pyrimidine Acryloyl-diazepane, pyridin-2-yl Not reported
Compound Aniline Piperidin-1-ylsulfonyl, amino Neat format, room temp
  • Functional Comparisons: The benzimidazole core in ’s compound and the pyrimidine in H6G suggest divergent biological targets compared to the quinoline-based target compound. Beta-alanine’s role as a linker or terminal group varies: In the target compound, it is directly conjugated to quinoline, whereas in H6G, it is attached to a pyrimidine via an amide bond .

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or thermodynamic data for the target compound are absent. Key inferences include:

  • The pyridin-4-yl group may enhance target selectivity compared to bulkier biphenyl (B28) or electron-deficient substituents (C2–C7).
  • Beta-alanine’s hydrophilicity could improve solubility over piperazinyl esters (C1–C7), though this requires experimental validation.

Biological Activity

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that combines the structural features of beta-alanine with a pyridine-substituted quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Molecular Characteristics:

  • Common Name: this compound
  • CAS Number: 1351680-19-7
  • Molecular Formula: C₁₈H₁₅N₃O₃
  • Molecular Weight: 321.3 g/mol
PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₃
Molecular Weight321.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the quinoline ring enhances its pharmacological properties, as quinolines are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing quinoline and pyridine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound's structure suggests potential anticancer activity through mechanisms such as:

  • Inhibition of DNA Replication: The quinoline ring can intercalate with DNA, potentially disrupting replication.
  • Apoptosis Induction: By interacting with cellular pathways, it may promote programmed cell death in cancer cells.

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, although specific studies on this compound are still needed to confirm these effects.

Anti-inflammatory Effects

Quinoline derivatives have been noted for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be explored for therapeutic applications in chronic inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key aspects include:

  • Substitution Patterns: The position and type of substituents on the quinoline and pyridine rings can significantly affect biological activity.
  • Functional Groups: The carbonyl group attached to beta-alanine plays a vital role in enhancing interaction with biological targets.

Case Studies

  • Study on Uric Acid Lowering: A related compound showed significant uric acid-lowering effects in a hyperuricemia zebrafish model, indicating potential therapeutic benefits for gout treatment .
  • Antimicrobial Screening: Compounds with similar structures were screened against various pathogens, demonstrating promising antimicrobial activity .

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